molecular formula C20H16ClNO5 B11325416 Methyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Methyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11325416
M. Wt: 385.8 g/mol
InChI Key: BAMPSIBEQFBUTQ-UHFFFAOYSA-N
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Description

Methyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoxepines This compound is characterized by its complex structure, which includes a benzoxepine ring system, a methoxy group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Chlorination: The chloro substituent is introduced through chlorination reactions using reagents like thionyl chloride.

    Coupling with Benzoate: The final step involves coupling the benzoxepine derivative with methyl 3-aminobenzoate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

Scientific Research Applications

Methyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and the presence of the benzoxepine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H16ClNO5

Molecular Weight

385.8 g/mol

IUPAC Name

methyl 3-[(7-chloro-9-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H16ClNO5/c1-25-17-11-15(21)9-14-8-12(6-7-27-18(14)17)19(23)22-16-5-3-4-13(10-16)20(24)26-2/h3-11H,1-2H3,(H,22,23)

InChI Key

BAMPSIBEQFBUTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC)Cl

Origin of Product

United States

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